molecular formula C24H25N3O3 B14807722 N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide

N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide

Cat. No.: B14807722
M. Wt: 403.5 g/mol
InChI Key: WEDRRMFNKNKRGA-YZSQISJMSA-N
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Description

N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide is a complex organic compound with a molecular formula of C28H24N4O5 This compound is known for its unique structure, which includes an ethoxyphenyl group, a naphthyl group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide typically involves the condensation of 4-ethoxybenzaldehyde with 2-naphthylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable acylating agent, such as succinic anhydride, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide has been explored for various scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with certain enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-{2-[1-(2-naphthyl)ethylidene]hydrazino}-2-oxoacetamide
  • 3-(4-ethoxyphenyl)-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

N-(4-ethoxyphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N'-[(E)-1-naphthalen-2-ylethylideneamino]butanediamide

InChI

InChI=1S/C24H25N3O3/c1-3-30-22-12-10-21(11-13-22)25-23(28)14-15-24(29)27-26-17(2)19-9-8-18-6-4-5-7-20(18)16-19/h4-13,16H,3,14-15H2,1-2H3,(H,25,28)(H,27,29)/b26-17+

InChI Key

WEDRRMFNKNKRGA-YZSQISJMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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